2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole
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Overview
Description
2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant interest in the scientific community. It is a heterocyclic compound that contains an oxadiazole ring and is used in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed that the compound interacts with metal ions and forms a complex that can generate reactive oxygen species. These reactive oxygen species can cause damage to cells, including cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as an antioxidant. In addition, it has been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole is its versatility in scientific research applications. It can be used as a fluorescent probe, photosensitizer, and antimicrobial agent. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the use of 2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole. One potential direction is the development of the compound as a cancer treatment. Further studies are needed to fully understand its mechanism of action and its potential use in combination with other therapies. In addition, the compound can be further explored as an antimicrobial and antifungal agent. Further studies can also be conducted to optimize the synthesis method and improve the compound's properties.
Synthesis Methods
The synthesis of 2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole involves the reaction of 2-chlorobenzyl chloride and 2-nitrobenzenethiol in the presence of sodium hydride and dimethylformamide. The reaction yields the desired product, which is then purified through recrystallization.
Scientific Research Applications
2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole has been extensively used in scientific research for its various applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, it has been used as a potential antimicrobial and antifungal agent.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(2-nitrophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c16-12-7-3-1-5-10(12)9-23-15-18-17-14(22-15)11-6-2-4-8-13(11)19(20)21/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYSPDAYZDXVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(O2)C3=CC=CC=C3[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)sulfanyl]-5-(2-nitrophenyl)-1,3,4-oxadiazole |
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